molecular formula C11H11Cl2NO2 B5863715 N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide

N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide

Cat. No.: B5863715
M. Wt: 260.11 g/mol
InChI Key: RSSUPOOORHPMPF-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide is an organic compound with the molecular formula C11H11Cl2NO2 It is characterized by the presence of a cyclopropyl group, a dichlorophenoxy moiety, and an acetamide functional group

Properties

IUPAC Name

N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c12-7-1-4-9(13)10(5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSUPOOORHPMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide typically involves the reaction of 2,5-dichlorophenol with chloroacetic acid to form 2,5-dichlorophenoxyacetic acid. This intermediate is then reacted with cyclopropylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the acetamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions would result in derivatives where the chlorine atoms are replaced by other functional groups.

Scientific Research Applications

N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.

    Industry: It can be used in the development of agrochemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The cyclopropyl and dichlorophenoxy groups may interact with enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide
  • N-cyclopropyl-2-(2,6-dichlorophenoxy)acetamide
  • N-cyclopropyl-2-(3,5-dichlorophenoxy)acetamide

Uniqueness

N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide is unique due to the specific positioning of the chlorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. The cyclopropyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

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